N-[(4-isopropylphenyl)sulfonyl](methyl)homocysteine
Description
N-(4-isopropylphenyl)sulfonylhomocysteine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a homocysteine backbone
Properties
Molecular Formula |
C14H21NO4S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-methylsulfanyl-2-[(4-propan-2-ylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H21NO4S2/c1-10(2)11-4-6-12(7-5-11)21(18,19)15-13(14(16)17)8-9-20-3/h4-7,10,13,15H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
OCJXGOIZYLVVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)sulfonylhomocysteine typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with methyl homocysteine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(4-isopropylphenyl)sulfonylhomocysteine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)sulfonylhomocysteine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols or sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-isopropylphenyl)sulfonylhomocysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)sulfonylhomocysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Uniqueness
N-(4-isopropylphenyl)sulfonylhomocysteine is unique due to its specific structural features, such as the combination of a sulfonyl group and a homocysteine backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
N-(4-isopropylphenyl)sulfonylhomocysteine is a compound derived from homocysteine, an amino acid that plays a critical role in various biological processes. This article explores the biological activity of this compound, focusing on its neurotoxic effects, implications in cardiovascular diseases, and cellular mechanisms of action.
Overview of Homocysteine and Its Derivatives
Homocysteine is a sulfur-containing amino acid produced during the metabolism of methionine. Elevated levels of homocysteine (hyperhomocysteinemia) have been linked to various health issues, including cardiovascular diseases, neurodegenerative disorders, and cognitive decline . The biological activities of homocysteine and its derivatives, such as N-(4-isopropylphenyl)sulfonylhomocysteine, are primarily mediated through their interactions with neurotransmitter systems and cellular pathways.
NMDA Receptor Interaction
Research indicates that homocysteine acts as an excitatory agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. N-(4-isopropylphenyl)sulfonylhomocysteine may exhibit similar properties, contributing to neurotoxicity through:
- Calcium Ion Influx : Homocysteine induces calcium ion influx into neurons, leading to excitotoxicity. Studies have shown that exposure to homocysteine increases intracellular calcium concentration ([Ca²⁺]i), which can result in neuronal damage .
- Reactive Oxygen Species (ROS) Generation : Prolonged exposure to homocysteine has been associated with increased ROS production, contributing to oxidative stress and DNA damage in neuronal cells .
Case Study: Neuroblastoma Cell Line
A study using SH-SY5Y neuroblastoma cells demonstrated that exposure to homocysteine resulted in a significant reduction in cell viability, with 80% cell death observed at 80 µM concentration after five days. This effect was accompanied by increased levels of genotoxic stress markers and alterations in cell cycle regulatory proteins .
| Concentration (µM) | Cell Viability (%) | ROS Production (fold increase) |
|---|---|---|
| 20 | ~90 | 1.0 |
| 40 | ~35 | 4.4 |
| 80 | ~20 | Not measured |
Cardiovascular Implications
Homocysteine's role in cardiovascular disease has been extensively studied. Elevated levels can adversely affect endothelial function and smooth muscle cells, promoting atherogenesis. The compound's reactivity can lead to:
- Endothelial Dysfunction : Homocysteine promotes oxidative stress in endothelial cells, leading to impaired vasodilation and increased thrombosis risk .
- Smooth Muscle Cell Proliferation : Increased homocysteine levels stimulate smooth muscle cell proliferation, contributing to vascular remodeling and plaque formation .
Summary of Findings
- Neurotoxic Effects : N-(4-isopropylphenyl)sulfonylhomocysteine shares similar neurotoxic properties with homocysteine, primarily through NMDA receptor activation and calcium influx.
- Cellular Stress : The compound induces oxidative stress and genotoxicity in neuronal cells, which may contribute to cognitive decline.
- Cardiovascular Risk : Elevated homocysteine levels are associated with increased risk factors for cardiovascular diseases due to endothelial dysfunction and smooth muscle proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
